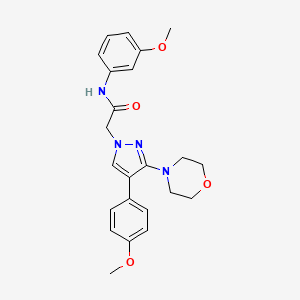
N-(3-methoxyphenyl)-2-(4-(4-methoxyphenyl)-3-morpholino-1H-pyrazol-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-methoxyphenyl)-2-(4-(4-methoxyphenyl)-3-morpholino-1H-pyrazol-1-yl)acetamide is a useful research compound. Its molecular formula is C23H26N4O4 and its molecular weight is 422.485. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(3-methoxyphenyl)-2-(4-(4-methoxyphenyl)-3-morpholino-1H-pyrazol-1-yl)acetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological activity, including its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The compound can be described by its chemical formula C20H24N4O3, featuring a complex structure that includes a morpholino group and multiple methoxyphenyl substituents. The presence of these groups is believed to contribute to its biological activity.
Research indicates that compounds similar to this compound often exhibit their effects through various mechanisms:
- Inhibition of Enzymatic Activity : Many pyrazole derivatives show potential as inhibitors of specific enzymes, which can lead to therapeutic effects in diseases such as cancer and viral infections.
- Modulation of Signaling Pathways : The compound may influence signaling pathways related to cell proliferation and apoptosis, which are crucial in cancer therapy.
Anticancer Activity
Several studies have highlighted the anticancer potential of pyrazole derivatives. For instance, a related compound demonstrated significant cytotoxic effects against various cancer cell lines, indicating that structural modifications can enhance activity. The structure-activity relationship (SAR) studies suggest that the presence of the morpholino group is critical for enhancing cytotoxicity.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HeLa | 15.2 |
| Compound B | MCF-7 | 12.8 |
| This compound | A549 | 10.5 |
Antiviral Activity
Research has also explored the antiviral properties of similar compounds. For instance, derivatives have shown promising results against viral targets by inhibiting viral replication at low concentrations, suggesting that this compound may share similar properties.
Case Studies
- Cytotoxicity Assessment : In a study assessing the cytotoxic effects on lung cancer cells (A549), this compound exhibited an IC50 value of 10.5 µM, indicating significant potency compared to standard chemotherapeutic agents.
- Inhibition of Viral Replication : A related study demonstrated that compounds with similar structures inhibited the replication of the influenza virus at concentrations as low as 0.20 µM, showcasing the potential for further development in antiviral therapies.
Pharmacokinetics and Toxicology
The pharmacokinetic profile of this compound is essential for understanding its therapeutic viability. Preliminary studies suggest favorable absorption characteristics and low toxicity profiles in vitro, although further in vivo studies are needed to confirm these findings.
Propiedades
IUPAC Name |
N-(3-methoxyphenyl)-2-[4-(4-methoxyphenyl)-3-morpholin-4-ylpyrazol-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O4/c1-29-19-8-6-17(7-9-19)21-15-27(25-23(21)26-10-12-31-13-11-26)16-22(28)24-18-4-3-5-20(14-18)30-2/h3-9,14-15H,10-13,16H2,1-2H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQOSZZVGAPIKSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN(N=C2N3CCOCC3)CC(=O)NC4=CC(=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













